![molecular formula C18H16N4O3 B14192430 N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide CAS No. 833452-31-6](/img/structure/B14192430.png)
N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide is a complex organic compound that features a pyrrolidine ring, a nitropyridine moiety, and a phenylprop-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the use of nucleophilic aromatic substitution and Buchwald–Hartwig arylamination . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and palladium catalysts . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitropyridine moiety may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The nitropyridine moiety may interact with enzymes or receptors, leading to modulation of biological activity. The pyrrolidine ring can enhance binding affinity and specificity, while the phenylprop-2-ynamide group may contribute to the overall pharmacokinetic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Shares the nitropyridine moiety and has been studied for its kinase inhibitory activity.
N-(pyridin-2-yl)amides: Known for their varied medicinal applications and biological properties.
Uniqueness
N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring and the phenylprop-2-ynamide group differentiates it from other similar compounds and enhances its potential for diverse applications .
Properties
CAS No. |
833452-31-6 |
|---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(3S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C18H16N4O3/c23-17(9-8-14-5-2-1-3-6-14)20-15-10-12-21(13-15)18-16(22(24)25)7-4-11-19-18/h1-7,11,15H,10,12-13H2,(H,20,23)/t15-/m0/s1 |
InChI Key |
ADWYRVYGKZBLKQ-HNNXBMFYSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)C#CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1NC(=O)C#CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
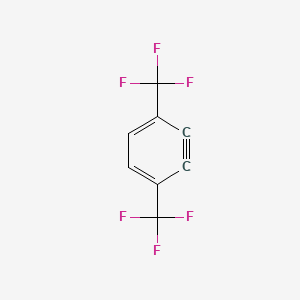
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
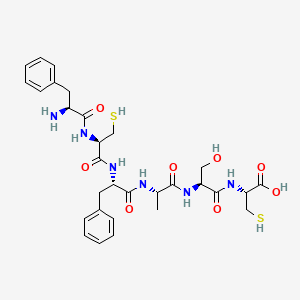
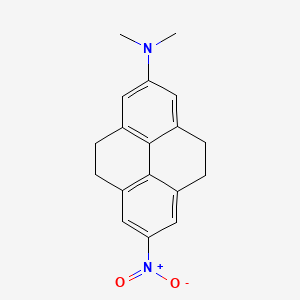
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)

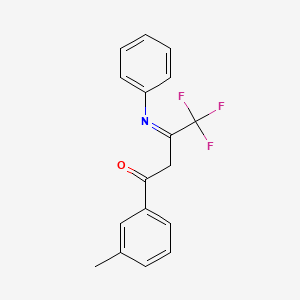
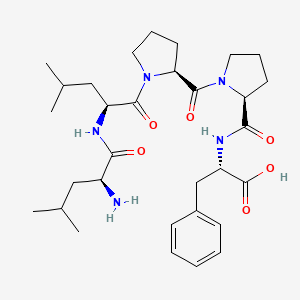
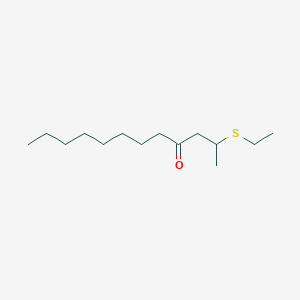
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
